methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(3-PHENYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety, a phenylpropanamido group, and a cycloheptathiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(3-PHENYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:
Formation of the hexafluoropropane moiety: This can be achieved by reacting 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol with appropriate reagents under controlled conditions.
Attachment of the phenylpropanamido group: This step involves the reaction of the hexafluoropropane intermediate with 3-phenylpropanoic acid or its derivatives.
Cyclization to form the cycloheptathiophene core: This is typically done through a series of cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(3-PHENYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(3-PHENYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated moiety and thiophene core make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with desired properties for industrial applications.
Mechanism of Action
The mechanism by which METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(3-PHENYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and the arrangement of its functional groups.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A simpler fluorinated alcohol used in various chemical syntheses.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with a phenyl group, used in similar applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A widely used solvent in organic synthesis.
Uniqueness
METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(3-PHENYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of a hexafluoropropane moiety, a phenylpropanamido group, and a cycloheptathiophene core. This combination imparts distinct electronic, steric, and chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C23H24F6N2O3S |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
methyl 2-[[1,1,1,3,3,3-hexafluoro-2-(3-phenylpropanoylamino)propan-2-yl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24F6N2O3S/c1-34-20(33)18-15-10-6-3-7-11-16(15)35-19(18)31-21(22(24,25)26,23(27,28)29)30-17(32)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,31H,3,6-7,10-13H2,1H3,(H,30,32) |
InChI Key |
NNSLOVPSJIHYOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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